molecular formula C13H15F2NO7 B14029204 (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate

(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B14029204
M. Wt: 335.26 g/mol
InChI Key: KFFVIGZTINBPML-ZZQRGORHSA-N
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Description

(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a chroman structure with fluorine substitutions and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Amination: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Dihydroxysuccinate Moiety: This step involves the reaction of the amine with a dihydroxysuccinic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism of action of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluorochroman-3-amine: Lacks the dihydroxysuccinate moiety.

    Chroman-3-amine: Lacks fluorine substitutions.

    (2S,3S)-2,3-Dihydroxysuccinate: Lacks the chroman structure.

Uniqueness

(S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to the combination of its fluorinated chroman structure and the dihydroxysuccinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F2NO7

Molecular Weight

335.26 g/mol

IUPAC Name

(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1

InChI Key

KFFVIGZTINBPML-ZZQRGORHSA-N

Isomeric SMILES

C1[C@@H](COC2=C1C=C(C=C2F)F)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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